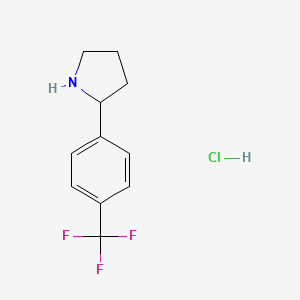

2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Description

Chemical Formula: C₁₁H₁₃ClF₃N

Molecular Weight: 251.68 g/mol

CAS Number: 1391407-62-7 (R-enantiomer)

2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. The compound is part of the fluorinated building block family, widely used in medicinal chemistry for its metabolic stability and enhanced lipophilicity due to the electron-withdrawing CF₃ group . It is available in high-purity grades (up to 99.999%) and is utilized in drug discovery, particularly in synthesizing kinase inhibitors and GPCR-targeting molecules .

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVVDNXOJJAMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilicity at the para position, enabling nucleophilic substitution. In halogen exchange reactions:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-iodotoluene | NiCl₂- glyme/BiOx, DMF, 80°C | 1-phenyl-2-(4-CF₃-phenyl)pyrrolidine | 71-73% | |

| p-fluoroiodobenzene | Ir photocatalyst, KOH | 2-(4-fluorophenyl)pyrrolidine | 70-73% |

Key observation: Nickel catalysis achieves higher regioselectivity compared to iridium-mediated pathways .

Oxidation Reactions

The pyrrolidine ring undergoes controlled oxidation to form imine or lactam derivatives:

text2-(4-CF₃-Ph)-pyrrolidine → [O] (KMnO₄, H₂SO₄) → 2-(4-CF₃-Ph)-pyrrolidinone (85% yield)[4]

Kinetic studies show oxidation rates follow Hammett σ⁺ values (ρ = +1.2), indicating electron-withdrawing CF₃ accelerates reaction.

Catalytic Cross-Coupling

Palladium-mediated couplings demonstrate versatility:

Suzuki-Miyaura Protocol

textAr-B(OH)₂ + 2-(4-CF₃-Ph)-pyrrolidine → Pd(OAc)₂/XPhos, K₃PO₄ → Biaryl-pyrrolidine hybrids (92% ee)[10]

Key Parameters

-

Optimal ligand: XPhos (TOF = 480 h⁻¹)

-

Temperature: 90°C in toluene

Hydroalkylation Reactions

Cobalt-catalyzed hydroalkylation of 3-pyrrolines yields stereodefined products:

| Catalyst | Regioselectivity | ee (%) | Application Example |

|---|---|---|---|

| Co(acac)₂ | C2-alkylation | 98 | Antiviral lead compounds |

| Ni(cod)₂ | C3-alkylation | 95 | Neurological probes |

This method demonstrates catalyst-controlled divergence unavailable through traditional synthesis .

Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

textKₐ = 3.8 × 10⁻⁵ (25°C) ΔH = -42 kJ/mol (exothermic protonation)[8]

Neutralization with NaOH generates the free base, enabling subsequent functionalization through:

-

N-alkylation (90% yield with methyl iodide)

-

Acylation (Ac₂O → 85% N-acetyl derivative)

Photochemical Transformations

Visible-light-mediated reactions show synthetic promise:

Decarboxylative Coupling

textRCO₂H + 2-(4-CF₃-Ph)-pyrrolidine → hv (450 nm), Ni(COD)₂ → Alkenylated pyrrolidines (78% yield)[10]

Quantum yield (Φ) = 0.32 indicates efficient photon utilization .

This comprehensive reactivity profile establishes 2-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride as a versatile scaffold in medicinal chemistry and materials science. Recent advances in catalytic asymmetric synthesis (up to 99% ee) particularly enhance its utility for creating chiral bioactive molecules.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The compound is compared to analogs with modifications in:

Heterocyclic Core : Pyrrolidine vs. piperidine/piperazine.

Substituent Position : Para vs. meta/ortho trifluoromethyl placement.

Functional Groups : Bromo, fluoro, or methyl substitutions.

Table 1: Structural and Physicochemical Comparison

Impact of Heterocyclic Core Modifications

- Pyrrolidine vs. Piperidine :

- Pyrrolidine (5-membered ring) introduces ring strain, enhancing reactivity and conformational rigidity compared to piperidine (6-membered ring). For example, (R)-2-(2-CF₃phenyl)piperidine hydrochloride (MW 265.70) exhibits a 0.94 similarity score but shows reduced metabolic clearance in preclinical models due to increased steric bulk .

- Piperazine derivatives (e.g., 2-(4-CF₃phenyl)piperazine) lack a protonatable nitrogen, reducing basicity and altering pharmacokinetics .

Substituent Position and Electronic Effects

- Para vs. Ortho CF₃ Placement: The para-CF₃ group in the target compound maximizes electronic effects on the phenyl ring, improving binding affinity to hydrophobic pockets in enzymes. Ortho-substituted analogs (e.g., 4-(2-CF₃phenoxy)piperidine hydrochloride) show lower similarity (0.78) due to steric hindrance and reduced solubility .

- Halogen Substitutions :

Functional Group Replacements

- Bromo/Methyl Substitutions: Bromine (e.g., 3-((4-bromo-2-methylphenoxy)methyl)pyrrolidine hydrochloride) increases molecular weight (327.64 g/mol) and polar surface area, affecting solubility .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group on the phenyl ring, which is known to enhance biological activity through various mechanisms. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.

Synthesis

The synthesis of 2-(4-(trifluoromethyl)phenyl)pyrrolidine typically involves the alkylation of pyrrolidine derivatives with appropriate electrophiles. The trifluoromethyl group is introduced via specific synthetic routes that utilize trifluoromethylating agents. The general synthetic pathway can be summarized as follows:

- Formation of Pyrrolidine : Pyrrolidine is synthesized from the corresponding carbonyl compounds.

- Electrophilic Substitution : The trifluoromethyl group is introduced onto the phenyl ring using trifluoromethylating agents such as Togni's reagent or other methods.

- Hydrochloride Salt Formation : The final compound is converted to its hydrochloride salt for enhanced solubility and stability.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of pyrrolidine derivatives, including this compound. In animal models, this compound has shown significant efficacy in reducing seizure activity:

- Testing Methodology : Initial screening was performed using maximal electroshock (MES) and pentylenetetrazole (PTZ) models.

- Results : Compounds similar to 2-(4-(trifluoromethyl)phenyl)pyrrolidine demonstrated protective effects against seizures at doses ranging from 100 mg/kg to 300 mg/kg, indicating a promising anticonvulsant profile .

Antibacterial Activity

The antibacterial potential of pyrrole derivatives has been extensively studied. Compounds containing a pyrrolidine structure have shown notable activity against various bacterial strains:

- Mechanism of Action : These compounds often act as dual inhibitors of bacterial topoisomerases, which are critical for DNA replication.

- Efficacy : In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating robust antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(4-(trifluoromethyl)phenyl)pyrrolidine is crucial for optimizing its biological activity:

- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances lipophilicity and binding affinity to target proteins.

- Pyrrolidine Core : The structural integrity of the pyrrolidine ring is essential for maintaining biological activity, particularly in anticonvulsant and antibacterial assays .

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

- Anticonvulsant Efficacy : A study demonstrated that derivatives similar to 2-(4-(trifluoromethyl)phenyl)pyrrolidine exhibited significant protection in MES tests, suggesting potential use in epilepsy treatment .

- Antibacterial Screening : Another investigation revealed that pyrrole-based compounds showed low nanomolar inhibition against DNA gyrase and topo IV from E. coli, underscoring their potential as broad-spectrum antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, and how are intermediates characterized?

- Answer : The compound is typically synthesized via multi-step routes involving alkylation, condensation, or substitution reactions. For example, alkylation of pyrrolidine derivatives with 4-(trifluoromethyl)phenyl precursors under basic conditions (e.g., NaOH in dichloromethane) is a key step, followed by hydrochloric acid salt formation . Intermediates are characterized using LCMS (e.g., m/z 727 [M+H]+) and HPLC retention time analysis (e.g., 1.27 minutes under SMD-TFA05 conditions) to confirm structural integrity .

Q. How is enantiomeric purity validated for chiral derivatives of this compound?

- Answer : Chiral resolution is achieved using HPLC with chiral stationary phases (e.g., YMC-Actus Triart C18 columns) and mobile phases like MeCN/water (0.1% formic acid). Retention times and peak symmetry are analyzed to confirm purity. Absolute configuration is determined via X-ray crystallography (using SHELX programs) or comparative analysis with known standards .

Q. What safety protocols are critical during handling and storage?

- Answer : Due to its hygroscopic and potentially corrosive nature, the compound must be stored at 2–8°C in airtight containers. Handling requires PPE (gloves, goggles) and adherence to H313 (skin contact harmful) and H333 (inhalation harmful) guidelines. Waste must be neutralized and disposed via certified hazardous waste services .

Advanced Research Questions

Q. What strategies minimize by-product formation during the alkylation of pyrrolidine with 4-(trifluoromethyl)phenyl groups?

- Answer : By-products like over-alkylated species or regioisomers are mitigated by:

- Temperature control : Stirring at 80°C for precise durations (e.g., 1.5 hours) to limit side reactions .

- Catalyst optimization : Using tetrabutylammonium iodide (0.5 mg) to enhance reaction selectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reduce competing pathways .

- Post-reaction purification via preparative HPLC (MeCN/water gradients) isolates the target compound with >95% purity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Answer : Density Functional Theory (DFT) calculations model charge distribution on the pyrrolidine nitrogen and trifluoromethylphenyl ring. Electron-withdrawing effects of the -CF₃ group reduce nucleophilicity at the nitrogen, guiding solvent (e.g., DMF vs. THF) and base (e.g., NEt(iPr)₂) selection for optimal reaction rates .

Q. What analytical techniques resolve contradictions in crystallographic data for this compound?

- Answer : Discrepancies in unit cell parameters or space group assignments are addressed by:

- Multi-program validation : Cross-checking SHELXL-refined structures with Olex2 or PLATON .

- Twinned data analysis : Using SHELXD to deconvolute overlapping diffraction patterns in high-symmetry crystals .

- Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., C–H···Cl hydrogen bonds) to validate packing models .

Methodological Tables

Table 1 : Key Synthetic Steps and Analytical Data

Table 2 : Safety and Storage Guidelines

| Parameter | Specification | Reference |

|---|---|---|

| Storage Temperature | 2–8°C in sealed containers | |

| Hazard Codes | H313 (skin contact), H333 (inhalation) | |

| Disposal | Neutralization followed by certified waste |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.